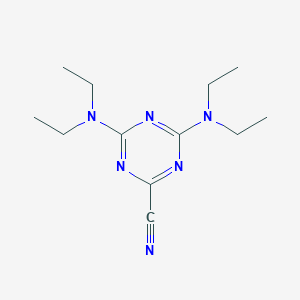

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives often involves multiple steps starting from simpler precursors like chloro-triazine compounds. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which are structurally related, were synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the multi-step nature of such syntheses (Hermon & Tshuva, 2008). This process might involve nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups, including diethylamino groups.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the triazine ring, a six-membered ring containing three nitrogen atoms. The presence of diethylamino and carbonitrile groups significantly influences the electronic structure and conformation of the molecule. For example, in some triazine-based compounds, the rigidity and planarity of the aromatic systems can be observed, along with variations in bond lengths, indicating the impact of substituents on the molecular structure (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, reflecting their reactivity. The presence of diethylamino groups can facilitate nucleophilic reactions, while the carbonitrile group might undergo reactions typical for nitriles, such as hydrolysis. The synthesis of triazine compounds often exploits these reactive sites to introduce new functional groups or form complexes with metals (Hermon & Tshuva, 2008).

Physical Properties Analysis

The physical properties of "4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile" would be influenced by its molecular structure. The bulky diethylamino groups could affect the compound's solubility in organic solvents and possibly its melting point. The electronic properties derived from the triazine ring and substituents can impact the compound's UV-Vis absorption characteristics, making it potentially useful in photonic applications (Nesterov et al., 2003).

Wissenschaftliche Forschungsanwendungen

Tribological Behaviors in Lubricating Oil

- Application : This compound has been evaluated as an environmentally friendly lubricating oil additive, exhibiting good antiwear performance and excellent load-carrying capacity. It also shows promising friction-reducing properties (He et al., 2004).

Polymerization and Material Properties

- Application : It has been used in the synthesis and polymerization of isopropenyltriazines, leading to the development of polymers with interesting crystallization properties and potential applications in materials science (Kunisada et al., 1991).

Antimicrobial and Biological Activities

- Application : Derivatives of this compound have been synthesized and tested for their antimicrobial properties, revealing potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Chemical Synthesis and Reactions

- Application : Research has focused on the chemical synthesis of various derivatives and their reactions with different reagents, providing insights into the compound's chemical behavior and potential applications in organic synthesis (Sasaki & Kojima, 1971).

Catalytic and Sorption Properties

- Application : Studies have explored the use of triazine derivatives in the synthesis of coordination polymers with diverse topological structures, showcasing their potential in catalysis and sorption applications (Sotnik et al., 2015).

Eigenschaften

IUPAC Name |

4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6/c1-5-17(6-2)11-14-10(9-13)15-12(16-11)18(7-3)8-4/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSCNPBGZVMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)C#N)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)

![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)

![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)

![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)